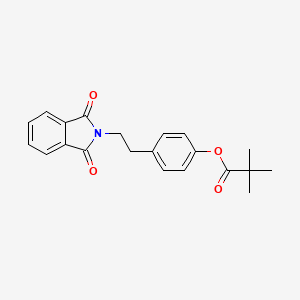

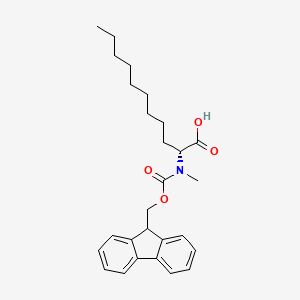

N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chloro-3-nitrobenzyl alcohol” is a chemical compound with the molecular formula C7H6ClNO3 . It appears as a white to gray to brown powder or crystal .

Molecular Structure Analysis

The molecular weight of “4-Chloro-3-nitrobenzyl alcohol” is 187.58 g/mol . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis

“4-Chloro-3-nitrobenzyl alcohol” has a density of 1.5±0.1 g/cm3, a boiling point of 347.6±27.0 °C at 760 mmHg, and a melting point of 63.0 to 67.0 °C . It has a molar refractivity of 44.1±0.3 cm3 .Scientific Research Applications

Molecular Structure Studies

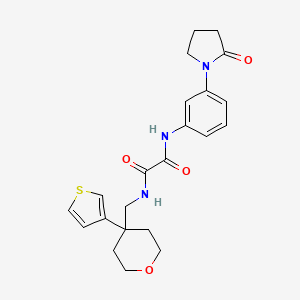

Research into compounds structurally related to N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline, such as N-(2-hydroxybenzylidene)aniline derivatives, has revealed insights into their molecular structures. These studies highlight the importance of intramolecular hydrogen bonding facilitated by the alignment of hydroxy groups towards nitrogen atoms, which is critical for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Burgess et al., 1999).

Chemical Synthesis and Modification

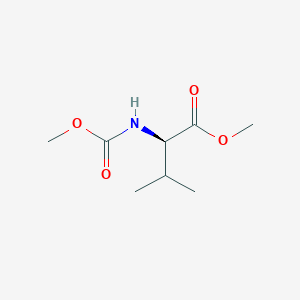

The oxidation of substituted anilines, including difluoroaniline derivatives, to nitroso-compounds has been explored, with applications in the synthesis of more complex organic molecules. Such chemical transformations are fundamental in the development of new materials and pharmaceuticals, showcasing the versatility of aniline derivatives in synthetic chemistry (Nunno et al., 1970).

Nucleoside Transport Inhibition

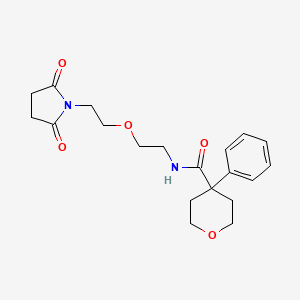

Analogues of 4-nitrobenzylthioinosine, where the ribose moiety is replaced with substituted benzyl groups, demonstrate significant applications in biomedical research, particularly in inhibiting the nucleoside transport protein ENT1. This inhibition is crucial for developing therapeutic agents targeting diseases related to nucleoside transport dysregulation (Tromp et al., 2004).

Materials Science and Polymer Research

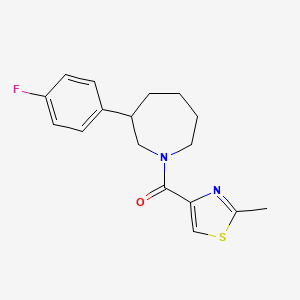

The utilization of o-nitrobenzyl alcohol derivatives, including those structurally related to N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline, in polymer and materials science, underscores their role in the development of photodegradable materials. These applications include creating hydrogels, thin films, and bioconjugates that respond to light, enabling controlled degradation or property change for various technological and medical uses (Zhao et al., 2012).

Environmental and Biodegradation Studies

The study of anaerobic degradation pathways for chloro-nitroaniline compounds by microbial strains provides insights into environmental remediation strategies. Understanding how microorganisms can break down environmentally persistent and toxic compounds is vital for developing bioremediation technologies to address pollution and promote sustainability (Duc, 2019).

Safety and Hazards

properties

IUPAC Name |

N-[(4-chloro-3-nitrophenyl)methyl]-2,4-difluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2N2O2/c14-10-3-1-8(5-13(10)18(19)20)7-17-12-4-2-9(15)6-11(12)16/h1-6,17H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPCNFIAXKVYBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC2=C(C=C(C=C2)F)F)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(4-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2646127.png)

![2-[Methyl-[(1-methyl-5-nitropyrazol-3-yl)methyl]amino]acetic acid](/img/structure/B2646135.png)

![N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646136.png)

![Methyl 6-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2646143.png)

![Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2646144.png)